molecular formula C7H7NO2 B152061 4-Hydroxybenzamide CAS No. 619-57-8

4-Hydroxybenzamide

Cat. No. B152061
CAS RN: 619-57-8
M. Wt: 137.14 g/mol
InChI Key: QXSAKPUBHTZHKW-UHFFFAOYSA-N
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Description

4-Hydroxybenzamide is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is known for its role as an intermediate in the synthesis of more complex molecules and its presence in various biological activities.

Synthesis Analysis

The synthesis of 4-hydroxybenzamide derivatives has been explored in several studies. For instance, the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue with inhibitory activity against Mycobacterium tuberculosis, was reported, highlighting the importance of 4-hydroxybenzamide in medicinal chemistry . Additionally, a novel synthesis strategy for N-hydroxy-2-(4-methylbenzamido)benzamide was described, showcasing the versatility of 4-hydroxybenzamide derivatives in antibacterial applications .

Molecular Structure Analysis

The molecular structure of 4-hydroxybenzamide and its derivatives has been extensively studied. Single crystal X-ray diffraction methods have been used to determine the crystal structure of related compounds, such as methyl 4-hydroxybenzoate and m-hydroxybenzamide . These studies provide valuable insights into the intermolecular interactions and crystal packing of these compounds, which are crucial for understanding their properties and reactivity.

Chemical Reactions Analysis

4-Hydroxybenzamide is involved in various chemical reactions. For example, a series of oxidation reactions of alkenamides with hypervalent iodine was described, leading to the asymmetric synthesis of 4-hydroxymellein derivatives . The reductive chemistry of related compounds, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, has also been studied, revealing the electron-affinic sites and the reduction pathways of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxybenzamide and its derivatives have been characterized through various spectroscopic and computational methods. Theoretical and experimental spectroscopic studies have been conducted on 4-hydroxybenzamide to understand its monomeric and dimeric structures, vibrational spectra, and electronic properties . Additionally, the synthesis and characterization of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide provided insights into the structure-property relationship and antitumor activity of the compound .

Scientific Research Applications

  • Spectroscopic Studies and Biological Activities : 4HBM has been studied for its structural and vibrational characteristics using spectroscopic methods. The experimental and computational data on FT-IR, FT-Raman, NMR, and UV–Visible spectra provide insights into the molecular structure of 4HBM. Additionally, the antibacterial and antifungal activities of 4HBM were explored using molecular docking, revealing its potential in combating microbial infections (Ramesh et al., 2020).

  • Synthon Modularity in Cocrystals : Research on 4-hydroxybenzamide-dicarboxylic acid cocrystals highlights the concept of synthon modularity, crucial for crystal engineering. This study demonstrates the design strategy and characterization of cocrystals, emphasizing the role of 4HBM in crystal structure formation (Tothadi & Desiraju, 2012).

  • Development of Histone Deacetylase Inhibitors : 4HBM derivatives have been identified as potent and selective inhibitors of histone deacetylase (HDAC), particularly the HDAC6 isoform. These findings are significant for cancer research, as HDAC inhibitors are explored for their therapeutic potential in oncology (Blackburn et al., 2013).

  • Thermochemical and Structural Analysis : Studies on 4HBM have included thermochemical analyses, such as measuring molar enthalpies and vapor pressures, to understand its chemical stability and interactions. These insights are valuable in the development of pharmaceutical and material science applications (Verevkin et al., 2016).

  • Influence on Cocrystal Structures and Solubility : Research on the cocrystallization of 4HBM with various acids has shown significant effects on the stability and solubility of the resulting compounds. This study provides valuable data for pharmaceutical development, especially in optimizing drug formulations (Manin et al., 2015).

  • Copper-mediated Hydroxylation : 4HBM has been used in copper-mediated C-H hydroxylation of arenes and heteroarenes, showcasing its role in organic synthesis and chemical transformations (Li et al., 2014).

  • Antioxidant and Anticancer Activities : Studies have shown that derivatives of 4HBM exhibit significant antioxidant, thrombin-inhibitory, and anticancer activities. This highlights its potential in therapeutic interventions for diseases like cancer and thrombotic diseases (Wei et al., 2016).

Safety And Hazards

4-Hydroxybenzamide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and avoid release to the environment .

properties

IUPAC Name

4-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSAKPUBHTZHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10210931
Record name 4-Hydroxybenzamide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Hydroxybenzamide

CAS RN

619-57-8
Record name 4-Hydroxybenzamide
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Record name 4-Hydroxybenzamide
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Record name 4-Hydroxybenzamide
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Record name p-hydroxybenzamide
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Record name 4-HYDROXYBENZAMIDE
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 1 but using 0.506 g. of PGA1 0.250 ml. of triethylamine, 0.236 ml. of isobutylchloroformate, and 0.412 g. of p-hydroxybenzamide there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with chloroform-acetonitrile (6:4). The residue obtained by concentration of selected fractions, 0.260 g., an oil, as the title compound, having Rf 0.5 (TLC on silica gel in chloroform-acetonitrile (3:2)).
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Synthesis routes and methods II

Procedure details

Following the procedure of Example 1 but using 0.738 g. of PGF2 α , 0.347 ml. of triethylamine, 0.326 ml. of isobutylchloroformate, and 0.433 g. of p-hydroxybenzamide, there is obtained a crude residue. This residue is subjected to silica gel chromatography, eluting with ethyl acetate-acetone (3:7). The residue obtained by concentration of selected fractions, 0.455 g., is crystallized from acetone diluted with an equal volume of acetonitrile as the title compound, white, free-flowing crystals, m.p. 129.5°-130.8° C., having Rf 0.32 (TLC on silica gel in ethyl acetate-acetone (3:7).
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Synthesis routes and methods III

Procedure details

A solution of freshly prepared 4-hydroxybenzoic acid (635 mg; 4.6 mmol) and BOP (1.7 g; 5.06 mmol) in DMF (20 mL) was added dropwise and at room temperature to a solution of PEI (1 g, 23.2 mmol) in DMF (50 mL). After 2 hours under stirring, the DMF was removed by evaporation under reduced pressure. The crude product was taken in water, dissolved by addition of aqueous sodium hydroxide solution 1M (pH 11) and subjected to dialysis using a SpectraPor 12-14 kDa membrane against water (1 L, 2 changes over 24 h). Lyophilization provided 4-hydroxybenzamide-PEI (0.7 g) at a modification degree of 28%. 1H NMR (D2O) δppm: 2.6 (bm, 2.9H, —NHCH2CH2NH—), 3.22 (m, 0.55H, Phe-CONHCH2CH2NH—), 3.35 (m, 0.55H, Phe-CONHCH2CH2NH) 6.57 (d, J=7.3 Hz, 0.55 H, CHaro), 6.97 (m, 0.55H, CHaro).
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635 mg
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1.7 g
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20 mL
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50 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
922
Citations
LK Hansen, GL Perlovich… - … Section E: Structure …, 2007 - scripts.iucr.org
The crystal structure of the title compound, C7H7NO2, has not hitherto been published. The structure is stabilized by intermolecular O—H⋯O and N—H⋯O hydrogen bonds. The …
Number of citations: 11 scripts.iucr.org
AN Manin, AP Voronin, AV Shishkina… - The Journal of …, 2015 - ACS Publications
Cocrystal screening of 4-hydroxybenzamide with a number of salicylates (salicylic acid, SA; 4-aminosalicylic acid, PASA; acetylsalicylic acid, ASA; and salicylsalicylic acid, SSA) was …
Number of citations: 46 pubs.acs.org
S Tothadi, GR Desiraju - Crystal growth & design, 2012 - ACS Publications
… In an interesting aside, it was observed (during the course of the present study) that 4-hydroxybenzamide actually forms a second polymorphic structure in which the O–H···O–H···O–H··· …
Number of citations: 48 pubs.acs.org
GL Perlovich, LK Hansen, TV Volkova… - Crystal Growth and …, 2007 - ACS Publications
Single crystals of the anhydrate and hydrate [4-OH-BZA + H 2 O] with 1:1 stoichiometry of 4-hydroxybenzamide (4-OH-BZA) were grown, and their structures were solved by X-ray …
Number of citations: 19 pubs.acs.org
A Noguchi, S Horinouchi, Y Ohnishi - The Journal of Antibiotics, 2011 - nature.com
… 3-amino-4-hydroxybenzoic acid (3,4-AHBA), synthesized from L-aspartic-4-semialdehyde and dihydroxyacetone phosphate by NspI and NspH, into 3-amino-4-hydroxybenzamide, …
Number of citations: 5 www.nature.com
S Tothadi, GR Desiraju - Acta Crystallographica Section E: Structure …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C7H7NO2·0.5C4H8O2, is composed of one 4-hydroxybenzamide molecule and half of a 1,4-dioxane molecule. The complete dioxin …
Number of citations: 3 scripts.iucr.org
P Ramesh, ML Caroline, S Muthu, M Raja… - Journal of Molecular …, 2020 - Elsevier
… In this present work, 4-Hydroxybenzamide (4HBM) molecule was optimized geometrically and vibrational spectral analysis for monomer and dimer structures have been reported by …
Number of citations: 3 www.sciencedirect.com
C Maillard, C Guillard, P Pichat - Chemosphere, 1992 - Elsevier
… , as compared with the photocatalytic method, the Fenton reagent does not readily destroy benzamide and is not as efficient for the complete dearomatization of 4-hydroxybenzamide. …
Number of citations: 58 www.sciencedirect.com
AK Brel, SV Lisina, YN Budaeva, SS Popov - Russian Journal of General …, 2015 - Springer
… Certain derivatives of 4-hydroxybenzamide exhibit cerebroprotective activity; however, the low solubility in water limits their bioavailability. In view of the above, in this work we prepared …
Number of citations: 4 link.springer.com
AK VASUDEVAN, H Rajagopal, S Muthu… - Journal of Faculty of …, 2021 - dergipark.org.tr
… The N-[(Z)-(4-fluorophenyl)methylideneamino]-4-hydroxybenzamide compound wass procured from AVRA chemical synthesis. Using DMSO as a solvent, the UV-Vis absorption-…
Number of citations: 1 dergipark.org.tr

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